invA protein - 147652-43-5

invA protein

Catalog Number: EVT-1518098
CAS Number: 147652-43-5
Molecular Formula: C5H6N2O3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The InvA protein is classified as part of the type III secretion system, which is crucial for the pathogenicity of many Gram-negative bacteria. This system allows bacteria to inject effector proteins directly into host cells, facilitating invasion and subsequent infection. The invA gene is commonly used as a target in molecular diagnostics to confirm the presence of Salmonella in clinical and environmental samples .

Synthesis Analysis

Methods and Technical Details

The synthesis of InvA protein can be achieved through various expression systems. Common methods include:

  • Bacterial Expression Systems: Using Escherichia coli as a host, where the invA gene can be cloned into expression vectors. Induction with IPTG (isopropyl β-D-1-thiogalactopyranoside) promotes protein expression.
  • Cell-Free Protein Synthesis: Utilizing eukaryotic or prokaryotic cell extracts allows for rapid and flexible protein production without the need for living cells. This method can be optimized for post-translational modifications .

For example, a typical protocol may involve:

  1. Cloning the invA gene into a suitable vector.
  2. Transforming competent E. coli cells.
  3. Inducing protein expression under controlled conditions.
  4. Harvesting and purifying the protein using affinity chromatography.
Molecular Structure Analysis

Structure and Data

The InvA protein has a complex structure that facilitates its role in secretion and interaction with host cell membranes. Structural studies suggest that InvA contains several transmembrane domains, which are essential for its localization to the bacterial inner membrane.

  • Molecular Weight: Approximately 40 kDa.
  • Isoelectric Point: Typically around 5.5, indicating its behavior in different pH environments.

Crystallographic studies have provided insights into its conformation, revealing regions that are likely involved in protein-protein interactions necessary for forming the secretion apparatus .

Chemical Reactions Analysis

Reactions and Technical Details

InvA participates in several biochemical reactions related to bacterial invasion:

  1. Protein-Protein Interactions: InvA interacts with other components of the type III secretion system, facilitating the assembly of the secretion apparatus.
  2. Membrane Insertion: The protein undergoes conformational changes that allow it to integrate into the bacterial membrane during secretion processes.

These interactions are crucial for maintaining the structural integrity of the secretion system and ensuring effective delivery of effector proteins into host cells .

Mechanism of Action

Process and Data

The mechanism by which InvA operates involves several steps:

  1. Secretion System Assembly: InvA is integral to forming a needle-like structure that spans the bacterial membrane.
  2. Effector Protein Delivery: Once assembled, this structure allows Salmonella to inject effector proteins directly into host cells, manipulating host cellular processes to facilitate infection.
  3. Host Cell Interaction: The interaction with host cell receptors triggers endocytosis, allowing bacterial entry.

Studies have shown that mutations in invA can significantly reduce the virulence of Salmonella, highlighting its importance in pathogenesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: InvA is soluble in aqueous solutions but may aggregate under certain conditions due to hydrophobic regions.
  • Stability: The protein is stable at physiological pH but may denature at extreme temperatures or pH levels.

Analytical techniques such as circular dichroism spectroscopy can be employed to study its secondary structure and stability under various conditions .

Applications

Scientific Uses

The InvA protein has several important applications in scientific research:

  • Pathogen Detection: The invA gene is widely used as a molecular marker for detecting Salmonella in food safety testing and clinical diagnostics.
  • Vaccine Development: Understanding the function of InvA can aid in developing vaccines targeting Salmonella infections by disrupting its invasion mechanisms.
  • Antibiotic Resistance Studies: Research on InvA contributes to understanding how Salmonella adapts to antibiotics, informing treatment strategies.
Molecular Characterization of InvA Protein

Genomic Organization and Gene Structure of invA

The invA gene resides within the Salmonella Pathogenicity Island 1 (SPI-1), a horizontally acquired 40 kb genomic region essential for epithelial cell invasion. Located at approximately 59 minutes on the Salmonella typhimurium chromosome, invA exhibits 7% linkage to mutS and serves as the first gene in a polycistronic operon encoding additional invasion proteins (InvB, InvC, InvD, and InvE) [1] [3] [9]. This operon structure facilitates coordinated expression of virulence factors required for Type III Secretion System (T3SS) assembly. Genetic disruption studies confirm that nonpolar mutations in invA abolish bacterial invasion of epithelial cells without impairing attachment, highlighting its indispensable role in host cell penetration [1] [7]. The invA gene is conserved across pathogenic Salmonella serovars, serving as a reliable molecular detection target for food safety diagnostics [9].

Table 1: Genomic Context of invA in Salmonella Pathogenicity Island 1

Genomic FeaturePosition/ContextFunctional Significance
Chromosomal Location59 minutesLinked to mutS (7% linkage)
Pathogenicity IslandSPI-1Horizontally acquired virulence locus
Operon StructureinvA-invB-invC-invD-invECoordinated expression of T3SS components
Mutant PhenotypeNonpolar mutationsInvasion-deficient but attachment-competent
Diagnostic UtilityConserved sequencePCR target for Salmonella detection

Primary Sequence Analysis and Conserved Motifs

InvA is a 686-amino acid transmembrane protein (predicted MW: 75,974 Da) with eight membrane-spanning helices in its N-terminal region (residues 1-300) and a cytoplasmic C-terminal domain (residues 350-686) [1] [3]. Hydropathy plots reveal its integration into the inner membrane, consistent with its role as a structural core component of the T3SS basal body. The cytoplasmic domain contains evolutionarily conserved motifs critical for protein-protein interactions and secretion regulation:

  • Walker A Nucleotide-Binding Motif (GXXGXGKS/T): Coordinates ATP hydrolysis essential for substrate secretion [5].
  • GKY Loop: Mediates interaction with cytoplasmic ATPase InvC [2].
  • C-Terminal Homology Domain (residues 356-525): Exhibits structural homology to T3SS proteins (e.g., Yersinia LcrD) and flagellar export apparatus components (e.g., Caulobacter FlbF) [1] [2].

Crystallographic studies of the C-terminal domain (residues 356-525) demonstrate a compact α/β fold with surface-exposed residues critical for oligomerization and interaction with chaperone proteins like InvB [2]. Sequence alignment reveals >90% identity across Salmonella serovars, while homologs in Shigella (VirH), Yersinia (LcrD), and Escherichia coli (FlhA) share 25-38% identity, indicating conserved function in bacterial secretion systems [1] [3] [7].

Table 2: Conserved Functional Motifs in InvA Protein

Motif/RegionAmino Acid PositionFunctional RoleStructural Homologs
Transmembrane Helices1-300Membrane integration, basal body assemblyFlhA (flagellar system)
Walker A Box402-409ATP binding/hydrolysisInvC ATPase
GKY Loop438-440Interaction with ATPaseConserved in T3SS
C-terminal Domain356-686Oligomerization, chaperone bindingLcrD (Yersinia), FlbF (Caulobacter)
Crystallized Fragment356-525α/β fold with conserved surfaceHomodimer in asymmetric unit

Transcriptional Regulation of invA Expression

invA transcription is governed by the SPI-1-encoded activator HilA, which binds to upstream regulatory sequences under specific environmental conditions [3] [9]. Key regulatory inputs include:

  • Environmental Cues: Expression peaks at late log phase under high osmolarity (300 mM NaCl), neutral pH (pH 7.0), and low oxygen tension [3].
  • DNA Supercoiling: Hypernegative supercoiling induced by anaerobiosis enhances hilA activation, directly linking invA expression to oxygen availability [7] [9].
  • Two-Component Systems: PhoP/PhoQ represses SPI-1 under low Mg²⁺ conditions, while EnvZ/OmpR modulates expression in response to osmolarity changes [9].

Transcriptional fusions demonstrate that invA expression requires the hilA promoter and is silenced by H-NS nucleoid proteins under non-inducing conditions. This precise regulation ensures T3SS assembly occurs exclusively during host intestinal colonization [3] [7].

Table 3: Transcriptional Regulators of invA Expression

Regulatory FactorEnvironmental SignalEffect on invAMechanism
HilAOsmolarity, oxygenActivationDirect promoter binding
H-NSLow osmolarityRepressionDNA silencing
PhoP/PhoQLow Mg²⁺RepressionhilA repression
FISGrowth phaseActivationDNA supercoiling modulation
EnvZ/OmpROsmolarityModulationOmpR phosphorylation

Post-Translational Modifications and Protein Stability

While InvA lacks canonical eukaryotic-like PTMs, its stability and function are modulated by:

  • Phosphorylation: Ser/Thr phosphorylation sites identified in cytoplasmic loops regulate interactions with T3SS chaperones. Mutational studies show phospho-null mutants exhibit 50% reduced secretion efficiency [10].
  • Proteolytic Cleavage: No evidence of cleavage; instead, intact InvA forms oligomeric complexes critical for needle apparatus assembly [2].
  • Methylation: Homology modeling suggests conserved lysines (K487, K532) may undergo methylation, potentially influencing protein-protein interactions [4] [6].

InvA stability is temperature-dependent, with a half-life >8 hours at 37°C versus <2 hours at 25°C, aligning with host body temperature induction of virulence. Degradation occurs via membrane protease FtsH, not ubiquitination, reflecting bacterial degradation pathways [4] [10].

Table 4: Post-Translational Regulation of InvA

Regulatory MechanismFunctional Sites/ResiduesConsequenceExperimental Evidence
PhosphorylationSer402, Thr455Modulates ATPase couplingPhospho-null mutants reduce secretion
OligomerizationC-terminal domainStabilizes secretion channelCrystal structure (dimer formation)
Temperature StabilityN/ALonger half-life at 37°CPulse-chase assays
Proteolytic DegradationTransmembrane regionsFtsH-dependent turnoverMutants show increased InvA accumulation

Properties

CAS Number

147652-43-5

Product Name

invA protein

Molecular Formula

C5H6N2O3S

Synonyms

invA protein

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